N1,N3-BIS(ADAMANTAN-1-YL)BENZENE-1,3-DICARBOXAMIDE
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Overview
Description
N1,N3-BIS(ADAMANTAN-1-YL)BENZENE-1,3-DICARBOXAMIDE is a complex organic compound characterized by the presence of adamantyl groups attached to a benzene ring through amide linkages Adamantyl groups are known for their rigid, diamond-like structure, which imparts unique physical and chemical properties to the compound
Preparation Methods
The synthesis of N1,N3-BIS(ADAMANTAN-1-YL)BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of 1-adamantylamine with benzene-1,3-dicarboxylic acid chloride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N1,N3-BIS(ADAMANTAN-1-YL)BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The adamantyl groups can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of adamantyl ketones.
Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where substituents like nitro groups can be introduced using reagents like nitric acid. Common reagents and conditions for these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N1,N3-BIS(ADAMANTAN-1-YL)BENZENE-1,3-DICARBOXAMIDE has found applications in various scientific research fields:
Chemistry: It is used as a ligand in coordination chemistry, forming stable complexes with transition metals.
Biology: The compound’s rigid structure makes it a potential candidate for studying protein-ligand interactions.
Medicine: Its unique properties are being explored for drug delivery systems, where the adamantyl groups can enhance the stability and bioavailability of therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as high-performance polymers and coatings, due to its thermal stability and rigidity.
Mechanism of Action
The mechanism by which N1,N3-BIS(ADAMANTAN-1-YL)BENZENE-1,3-DICARBOXAMIDE exerts its effects is primarily through its interaction with molecular targets via hydrogen bonding and hydrophobic interactions. The adamantyl groups provide a hydrophobic environment, while the amide linkages can form hydrogen bonds with target molecules. These interactions can influence the compound’s binding affinity and specificity, making it a valuable tool in various applications.
Comparison with Similar Compounds
N1,N3-BIS(ADAMANTAN-1-YL)BENZENE-1,3-DICARBOXAMIDE can be compared with other adamantyl-substituted compounds, such as:
1,3-Bis(1-adamantyl)benzimidazolium chloride: This compound also features adamantyl groups but differs in its ionic nature and applications in catalysis.
1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate: Similar in structure but used primarily as a catalyst in organic synthesis.
1,3-Dehydroadamantane: A simpler adamantyl derivative used in the synthesis of various functional adamantane derivatives. The uniqueness of this compound lies in its dual adamantyl groups and amide linkages, which provide a combination of rigidity, stability, and functional versatility
Properties
IUPAC Name |
1-N,3-N-bis(1-adamantyl)benzene-1,3-dicarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O2/c31-25(29-27-11-17-4-18(12-27)6-19(5-17)13-27)23-2-1-3-24(10-23)26(32)30-28-14-20-7-21(15-28)9-22(8-20)16-28/h1-3,10,17-22H,4-9,11-16H2,(H,29,31)(H,30,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOPPFBNVQLPSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CC=C4)C(=O)NC56CC7CC(C5)CC(C7)C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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